molecular formula C16H23NO5S B3180597 (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate CAS No. 209328-53-0

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate

Cat. No.: B3180597
CAS No.: 209328-53-0
M. Wt: 341.4 g/mol
InChI Key: GHOGMHPEFWQXQZ-UHFFFAOYSA-N
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Description

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO5S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) to introduce the tosyloxymethyl group.

    Introduction of the Tert-butyl Ester: The tert-butyl ester group can be introduced through esterification reactions. This often involves the use of tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The tosyloxymethyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The azetidine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols.

Scientific Research Applications

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the biological activity of azetidine derivatives and their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into the medicinal properties of azetidine derivatives includes their potential use as antiviral, antibacterial, or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine core structure and may have similar reactivity and applications.

    Tosylates: Compounds containing the tosyloxy group, which can undergo similar substitution reactions.

    Tert-butyl esters: Compounds with the tert-butyl ester group, which can be used in similar synthetic transformations.

Uniqueness

(S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Properties

IUPAC Name

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGMHPEFWQXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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